molecular formula C9H12ClN3O2 B14265216 5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 183204-33-3

5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14265216
CAS No.: 183204-33-3
M. Wt: 229.66 g/mol
InChI Key: UMNZZEWMRNSNIH-UHFFFAOYSA-N
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Description

5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 5-position and a pyrrolidin-1-ylmethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Substitution with Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The chloro group can participate in halogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol
  • 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine
  • 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

Uniqueness

5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the chloro and pyrrolidin-1-ylmethyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, binding affinity, and specificity for certain biological targets, making it a valuable scaffold in drug discovery and development.

Properties

CAS No.

183204-33-3

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

5-chloro-6-(pyrrolidin-1-ylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H12ClN3O2/c10-7-6(5-13-3-1-2-4-13)11-9(15)12-8(7)14/h1-5H2,(H2,11,12,14,15)

InChI Key

UMNZZEWMRNSNIH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C(=O)NC(=O)N2)Cl

Origin of Product

United States

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